Cas no 1795503-46-6 ((5-Methoxypyridin-2-yl)methyl(methyl)amine Dihydrochloride)

(5-Methoxypyridin-2-yl)methyl(methyl)amine Dihydrochloride 化学的及び物理的性質
名前と識別子
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- (5-Methoxypyridin-2-yl)methyl(methyl)amine Dihydrochloride
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(5-Methoxypyridin-2-yl)methyl(methyl)amine Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB000719474-1g |
[(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
1795503-46-6 | 95+% | 1g |
¥7592.00 | 2023-09-15 | |
Enamine | EN300-179180-0.1g |
[(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
1795503-46-6 | 95% | 0.1g |
$317.0 | 2023-09-19 | |
Enamine | EN300-179180-0.05g |
[(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
1795503-46-6 | 95% | 0.05g |
$212.0 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695961-250mg |
1-(5-Methoxypyridin-2-yl)-n-methylmethanamine dihydrochloride |
1795503-46-6 | 98% | 250mg |
¥4547 | 2023-04-09 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000719474-5g |
[(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
1795503-46-6 | 95+% | 5g |
¥20092.00 | 2023-09-15 | |
Chemenu | CM444776-500mg |
[(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
1795503-46-6 | 95%+ | 500mg |
$778 | 2023-03-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695961-1g |
1-(5-Methoxypyridin-2-yl)-n-methylmethanamine dihydrochloride |
1795503-46-6 | 98% | 1g |
¥11377 | 2023-04-09 | |
Enamine | EN300-179180-0.5g |
[(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
1795503-46-6 | 95% | 0.5g |
$713.0 | 2023-09-19 | |
A2B Chem LLC | AW10655-1g |
[(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
1795503-46-6 | 99% | 1g |
$1294.00 | 2024-04-20 | |
A2B Chem LLC | AW10655-100mg |
[(5-methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride |
1795503-46-6 | 99% | 100mg |
$456.00 | 2024-04-20 |
(5-Methoxypyridin-2-yl)methyl(methyl)amine Dihydrochloride 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
(5-Methoxypyridin-2-yl)methyl(methyl)amine Dihydrochlorideに関する追加情報
Introduction to (5-Methoxypyridin-2-yl)methyl(methyl)amine Dihydrochloride
(5-Methoxypyridin-2-yl)methyl(methyl)amine dihydrochloride is a compound with the CAS number 1795503-46-6, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and its structure incorporates a methoxy group at the 5-position of the pyridine ring. The presence of this methoxy group introduces unique electronic and steric properties, making it a valuable molecule for various applications in drug discovery and chemical synthesis.
The compound's structure consists of a pyridine ring substituted with a methoxy group at position 5 and a methyl group at position 2. The methylamine moiety attached to the pyridine ring further enhances its reactivity and functional versatility. This combination of substituents makes (5-methoxypyridin-2-yl)methyl(methyl)amine dihydrochloride an interesting candidate for exploring its potential as a building block in medicinal chemistry.
Recent studies have highlighted the importance of pyridine derivatives in the development of biologically active compounds. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain pyridine derivatives exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases. These findings underscore the potential of (5-methoxypyridin-2-yl)methyl(methyl)amine dihydrochloride as a lead compound for drug development.
In terms of synthesis, (5-methoxypyridin-2-yl)methyl(methyl)amine dihydrochloride can be prepared through various routes, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, which are particularly relevant for large-scale production.
The physical and chemical properties of this compound are also worth noting. Its solubility in common organic solvents, such as dichloromethane and ethyl acetate, makes it suitable for use in various organic reactions. Additionally, its stability under standard storage conditions ensures its usability in long-term experiments.
From an applications perspective, (5-methoxypyridin-2-yl)methyl(methyl)amine dihydrochloride has shown promise in several areas. In drug discovery, it serves as a valuable intermediate for constructing bioactive molecules with specific pharmacological profiles. For example, researchers have utilized this compound to develop inhibitors for kinase enzymes, which are critical targets in cancer therapy.
Moreover, the compound's ability to form stable complexes with metal ions has led to its exploration in coordination chemistry. Studies published in Inorganic Chemistry have demonstrated that (5-methoxypyridin-2-yl)methyl(methyl)amine dihydrochloride can act as a ligand in metalloporphyrin systems, opening avenues for applications in catalysis and sensing technologies.
In conclusion, (5-methoxypyridin-2-yl)methyl(methyl)amine dihydrochloride is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as an important molecule for future research and development.
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